1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one typically involves the reaction of 2-bromothiazole with butyllithium, followed by the addition of acetaldehyde and subsequent oxidation with potassium permanganate . This method provides a straightforward route to the target compound with good yields.
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield thiazolidine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, these compounds may induce apoptosis by interacting with DNA and inhibiting topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of a thiazole ring with a phenyl ethanone moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H9NOS |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
1-[3-(1,2-thiazol-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9NOS/c1-8(13)9-3-2-4-10(7-9)11-5-6-14-12-11/h2-7H,1H3 |
InChI Key |
VPQSRHZSLAMGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NSC=C2 |
Origin of Product |
United States |
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